Diphenyl(2-mercaptoethyl)phosphine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

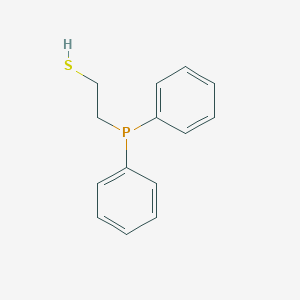

Diphenyl(2-mercaptoethyl)phosphine is an organophosphorus compound characterized by the presence of both phosphine and thiol functional groups. This compound is known for its versatility in organic synthesis and catalysis, making it a valuable reagent in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl(2-mercaptoethyl)phosphine typically involves the reaction of diphenylphosphine with an appropriate thiol precursor under controlled conditions. One common method includes the reaction of diphenylphosphine with 2-chloroethanethiol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Diphenyl(2-mercaptoethyl)phosphine undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The phosphine group can be reduced to form phosphine oxides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reactions often involve alkyl halides or acyl chlorides as electrophiles.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Phosphine oxides.

Substitution: Thioethers, phosphine derivatives.

Wissenschaftliche Forschungsanwendungen

Diphenyl(2-mercaptoethyl)phosphine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of Diphenyl(2-mercaptoethyl)phosphine involves its interaction with molecular targets through its phosphine and thiol groups. The thiol group can form covalent bonds with metal ions, while the phosphine group can coordinate with transition metals. These interactions facilitate various catalytic processes and biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Diphenylphosphine: Lacks the thiol group, making it less versatile in certain reactions.

2-Mercaptoethanol: Contains a hydroxyl group instead of a phosphine group, limiting its coordination chemistry applications.

Triphenylphosphine: Contains an additional phenyl group, affecting its steric and electronic properties.

Uniqueness: Diphenyl(2-mercaptoethyl)phosphine is unique due to the presence of both phosphine and thiol groups, allowing it to participate in a broader range of chemical reactions and making it a valuable reagent in both organic synthesis and catalysis.

Biologische Aktivität

Diphenyl(2-mercaptoethyl)phosphine (C14H15PS) is a phosphine derivative that has garnered attention in various fields of research, particularly in the context of its biological activities. This article explores the compound's biological effects, mechanisms of action, and potential applications based on diverse sources.

This compound is characterized by the presence of a phosphine group attached to a 2-mercaptoethyl moiety. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its antioxidant properties, potential cytotoxicity, and interaction with metal ions. Below are key findings from various studies.

Antioxidant Activity

- Radical Scavenging : this compound exhibits significant free radical scavenging activity. Its mercapto group contributes to its ability to donate electrons and neutralize reactive oxygen species (ROS), which can lead to oxidative stress in biological systems .

- Mechanism : The antioxidant mechanism is attributed to the thiol group (-SH), which can form disulfides and other stable products upon oxidation, thus preventing cellular damage caused by free radicals .

Cytotoxicity Studies

- Cell Viability : In vitro studies have shown that this compound has varying effects on cell viability depending on concentration and exposure time. At lower concentrations, it may promote cell survival, while higher concentrations exhibit cytotoxic effects, particularly in cancer cell lines .

- Case Study : A study reported the effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at concentrations above 50 µM .

Interaction with Metal Ions

- Metal Complex Formation : this compound can form complexes with various metal ions, enhancing its biological activity. For instance, complexes with cadmium ions have been shown to increase the compound's efficacy against certain bacterial strains .

- Antibacterial Activity : Research indicates that metal complexes of this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Toxicological Profile

The compound's toxicity profile has been assessed through various animal studies:

- Acute Toxicity : In acute toxicity tests conducted on rats, this compound showed an LD50 greater than 5000 mg/kg when administered orally, indicating low acute toxicity .

- Chronic Effects : Chronic exposure studies revealed potential liver and kidney abnormalities at high doses (750 mg/kg), suggesting that while the compound may be safe at low doses, caution is warranted at higher concentrations due to possible organ toxicity .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antioxidant | Effective in scavenging free radicals; mechanism involves thiol group oxidation |

| Cytotoxicity | Exhibits dose-dependent cytotoxic effects on cancer cells; significant reduction in cell viability |

| Metal Ion Interaction | Forms complexes with metals like cadmium; enhances antibacterial activity |

| Toxicological Profile | Low acute toxicity; potential chronic effects on liver and kidneys at high doses |

Eigenschaften

IUPAC Name |

2-diphenylphosphanylethanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15PS/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPUGZSLVKFBGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCS)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333324 |

Source

|

| Record name | 2-(Diphenylphosphanyl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3190-79-2 |

Source

|

| Record name | 2-(Diphenylphosphanyl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.